2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride
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Overview
Description
2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride is a chemical compound with the molecular formula C12H17N3O4·HCl. It is known for its unique structure, which includes a furan ring, a nitro group, and a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride typically involves the following steps:
Amidation: The nitro-furan compound is then reacted with an amine, such as 2-(1-piperidinyl)ethylamine, to form the corresponding amide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial nitration reactors to introduce the nitro group.
Amidation in Large Reactors: Conducting the amidation reaction in large-scale reactors with controlled temperature and pressure.
Purification and Crystallization: Purifying the product through crystallization and filtration techniques to obtain the monohydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the piperidine moiety.
Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2-Furancarboxamide, 5-amino-N-(2-(1-piperidinyl)ethyl)-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized furan derivatives.
Scientific Research Applications
2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-N-(2-(1-piperidinyl)ethyl)-2-furamide: Similar structure but without the hydrochloride salt.
5-Nitro-N-(2-(1-piperidinyl)ethyl)-2-thiopheneamide: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
2-Furancarboxamide, 5-nitro-N-(2-(1-piperidinyl)ethyl)-, monohydrochloride is unique due to its specific combination of functional groups and its monohydrochloride salt form, which may confer distinct physicochemical properties and biological activities compared to its analogs .
Properties
CAS No. |
133628-35-0 |
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Molecular Formula |
C12H18ClN3O4 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
5-nitro-N-(2-piperidin-1-ylethyl)furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H17N3O4.ClH/c16-12(10-4-5-11(19-10)15(17)18)13-6-9-14-7-2-1-3-8-14;/h4-5H,1-3,6-9H2,(H,13,16);1H |
InChI Key |
QVHMRHQOPLCEPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC=C(O2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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